Lipophilicity Differentiation: LogP Comparison of 6-Bromo-8-methyl-THQ HCl vs. 6-Bromo-THQ, 8-Methyl-THQ, and 6,8-Dibromo-THQ
The 6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits a calculated LogP of 3.54, which is intermediate between the non-methylated 6-bromo-THQ (LogP 2.95–3.46) and the dibrominated 6,8-dibromo-THQ (LogP 3.7), and substantially higher than the non-brominated 8-methyl-THQ (LogP 2.70) . This positions the compound in the favorable LogP range of 1–4 typically sought for oral bioavailability and membrane permeability in drug discovery, while avoiding the excessive lipophilicity (LogP >5) associated with poor solubility and increased promiscuity [1]. The 0.33 LogP unit increase over the free base (LogP 3.21) reflects the salt form's contribution to measured partition behavior .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.54 (HCl salt); LogP = 3.21 (free base) |
| Comparator Or Baseline | 6-Bromo-THQ LogP 2.95–3.46; 8-Methyl-THQ LogP 2.70; 6,8-Dibromo-THQ LogP 3.7; 7-Bromo-8-methyl-THQ LogP ~3.22 |
| Quantified Difference | ΔLogP = +0.54 to +0.84 vs. 8-methyl-THQ; ΔLogP = −0.16 vs. 6,8-dibromo-THQ; ΔLogP = +0.08 to +0.59 vs. 6-bromo-THQ |
| Conditions | Calculated LogP values from vendor and database entries (XLogP3, ACD/LogP, or QSPR); no single unified experimental measurement system |
Why This Matters
This compound sits in an optimal lipophilicity window distinct from both simpler mono-substituted analogs and the more lipophilic dibromo derivative, making it a preferred choice when balanced ADME properties are required alongside a reactive bromine handle.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. General LogP 1–4 guideline for oral drug-likeness. View Source
